![molecular formula C8H12BrClN2OS B2690643 2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride CAS No. 2490418-43-2](/img/structure/B2690643.png)
2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride
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Overview
Description
“2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride” is a chemical compound with the CAS Number: 1200575-83-2. It has a molecular weight of 300.6 and its IUPAC name is 2-((4-bromophenyl)sulfonyl)ethan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-Bromophenethylamine was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H and the InChI key is LYCIPWMKRDUQHR-UHFFFAOYSA-N .Scientific Research Applications
- Sulfonimidate Synthesis : EN300-27112800 serves as a valuable precursor for synthesizing sulfonimidates. These compounds find applications in organic synthesis, catalysis, and material science .
- Enantioselective Reactions : The stereospecific reaction of 4-bromophenyl sulfonimidoyl fluoride with Grignard reagents yields sulfoximines with high enantioselectivity. Researchers exploit this for chiral synthesis .
Organosulfur Chemistry
Chiral Synthesis
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonimidoyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,11H,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCZYYVOYJPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)CCN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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